molecular formula C27H26BrN3O4S B2870233 N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE CAS No. 497073-38-8

N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE

Cat. No.: B2870233
CAS No.: 497073-38-8
M. Wt: 568.49
InChI Key: RLSPGACGQJEOBV-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aniline group, an indole moiety, and a dimethoxybenzamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-bromoaniline derivative: This step involves the bromination of aniline to form 4-bromoaniline.

    Coupling with indole derivative: The 4-bromoaniline derivative is then coupled with an indole derivative through a sulfanyl linkage.

    Formation of the final compound: The resulting intermediate is further reacted with 3,4-dimethoxybenzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The brominated aniline group and the indole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2-{[(4-bromoanilino)carbonyl]amino}ethoxy)ethoxy]ethyl}-N’-(4-bromophenyl)urea
  • 4-bromo-2-(2-oxoethyl)aniline derivatives

Uniqueness

N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}-3,4-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN3O4S/c1-34-23-12-7-18(15-24(23)35-2)27(33)29-13-14-31-16-25(21-5-3-4-6-22(21)31)36-17-26(32)30-20-10-8-19(28)9-11-20/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSPGACGQJEOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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